

# GPR84 Activation and Downstream Effects: A Technical Guide

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: G protein-coupled receptor 84 (GPR84) is a metabolite-sensing receptor primarily expressed on immune cells, including macrophages, neutrophils, and microglia.[1][2] Its expression is often upregulated in response to inflammatory stimuli, implicating it as a key player in immune modulation and a promising therapeutic target for a range of inflammatory and fibrotic diseases.[3][4] This document provides a detailed overview of the molecular mechanisms of GPR84 activation, its principal downstream signaling cascades, and the resultant cellular and physiological effects. It includes a compilation of quantitative data on known ligands and detailed protocols for key experimental assays used to study GPR84 function.

## **GPR84 Activation and Ligands**

GPR84 is endogenously activated by medium-chain fatty acids (MCFAs), particularly those with carbon chain lengths of 9 to 14.[5][6] Capric acid (C10) is often cited as one of the more potent endogenous ligands.[2] The relatively low in-vivo concentrations of these MCFAs have spurred the development of synthetic agonists and antagonists to better probe the receptor's function. [1]

#### Agonists:

• Endogenous: Medium-chain fatty acids (e.g., capric acid, lauric acid). Hydroxylated MCFAs, such as 2- and 3-hydroxy lauric acid, have also been shown to activate GPR84.[7]



Synthetic: A variety of small molecules have been identified, with 6-n-octylaminouracil (6-OAU) being a widely used surrogate agonist.[1][7] Other notable agonists include ZQ-16, embelin, and diindolylmethane (DIM), which may act as an allosteric agonist.[1][4] The biased agonist DL-175 has been shown to preferentially activate certain pathways over others.[1]

#### Antagonists:

Several antagonists have been developed and are being investigated for therapeutic use.
 GLPG1205 and PBI-4050 are two prominent examples that have entered clinical trials for conditions like idiopathic pulmonary fibrosis.[1][4][8]

**Table 1: Quantitative Data for Selected GPR84 Ligands** 

Ligand Name	Туре	Reported Potency (EC50)	Assay Type	Reference Cell Line	Citation
2-hydroxy lauric acid	Agonist	9.9 μΜ	[35S]GTPyS Binding	GPR84- expressing membranes	[7]
3-hydroxy lauric acid	Agonist	13 μΜ	[35S]GTPyS Binding	GPR84- expressing membranes	[7]
2-hydroxy capric acid	Agonist	31 μΜ	[35S]GTPyS Binding	GPR84- expressing membranes	[7]
6-n- octylaminour acil (6-OAU)	Agonist	Not specified	Calcium Mobilization, cAMP	HEK293/Gα1 6/GPR84, CHO- K1/GPR84	[9][10]
ZQ-16	Agonist	~10 µM	Calcium Mobilization	HEK293/Gα1 6/GPR84	[10]
GLPG1205	Antagonist	Not specified	N/A	N/A	[1][8]
PBI-4050	Antagonist	Not specified	N/A	N/A	[1]



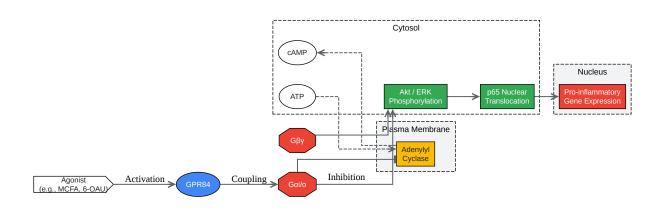
## **Downstream Signaling Pathways**

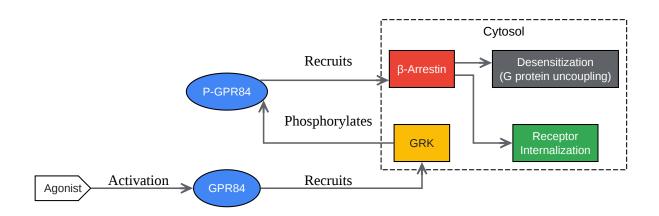
GPR84 activation initiates multiple intracellular signaling cascades, primarily through  $G\alpha i/o$  proteins and  $\beta$ -arrestins. These pathways ultimately orchestrate the receptor's diverse cellular effects.

## **Gαi/o Protein-Coupled Signaling**

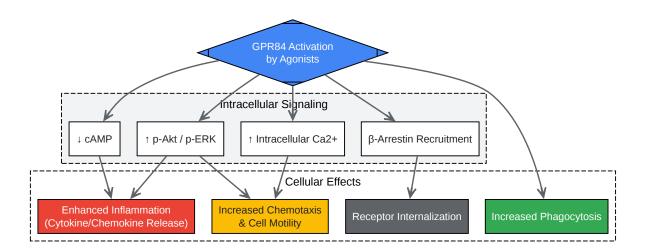
The canonical signaling pathway for GPR84 involves its coupling to pertussis toxin (PTX)-sensitive Gαi/o proteins.[2][5][7] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[5][9] Reduced cAMP levels can modulate the activity of downstream effectors like Protein Kinase A (PKA). Furthermore, GPR84 activation via the Gαi/o pathway has been shown to trigger the phosphorylation of key signaling kinases, including Akt and ERK, and promote the nuclear translocation of NF-κB's p65 subunit, leading to the transcription of pro-inflammatory genes.[9][11][12]



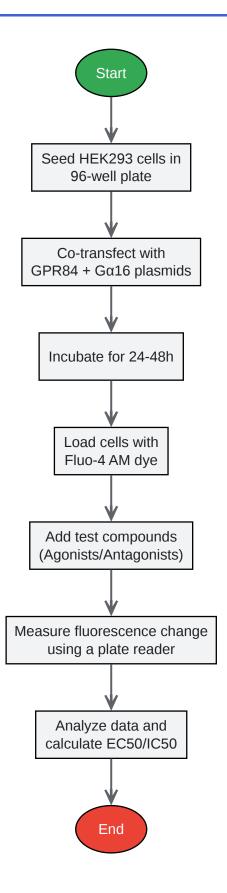












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